molecular formula C8H5BrN2O B184417 2-(4-Bromophenyl)-1,3,4-oxadiazole CAS No. 41420-90-0

2-(4-Bromophenyl)-1,3,4-oxadiazole

Cat. No. B184417
M. Wt: 225.04 g/mol
InChI Key: UGBVZNXXRZISHN-UHFFFAOYSA-N
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Patent
US07626020B2

Procedure details

To a suspension of 4-bromobenzoic hydrazide (200 g) in industrial methylated spirit (700 ml) was added triethylorthoformate (309 ml), industrial methylated spirit (100 ml) and sulphuric acid (0.8 ml). The reaction mixture was heated to reflux for 1 hour. The reaction mixture was cooled to 0-5° C. and product crystallised. Product was isolated, washed and dried to yield 2-(4-bromophenyl)-1,3,4-oxadiazole (186.1 g, 89.9%). 400 MHz NMR Spectrum: (DMSOd6) 9.35 (s, 1H), 7.98 (d, 1H), 7.95 (d, 1H), 7.84 (d, 1H), 7.81 (d, 1H); Mass Spectrum MH+ 224.9663 (calc. using 79-Br) Found 224.9701.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
309 mL
Type
reactant
Reaction Step Two
[Compound]
Name
industrial methylated spirit
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:17](OC(OCC)OCC)C>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[O:7][CH:17]=[N:9][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)NN)C=C1
Name
industrial methylated spirit
Quantity
700 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
309 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
industrial methylated spirit
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
product crystallised
CUSTOM
Type
CUSTOM
Details
Product was isolated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1OC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 186.1 g
YIELD: PERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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